4,4'-(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzohydrazide
Overview
Description
4,4'-(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzohydrazide is a complex organic compound with the molecular formula C22H18N4O4 and a molecular weight of 402.40 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Carbamoyl-3-oxo-1,3-dihydro-2 ... - MDPI. Common synthetic routes include:
Condensation Reactions: Involving the reaction of benzofuran derivatives with hydrazine derivatives under controlled conditions.
Oxidation Reactions: To introduce the oxo group at the 3-position of the benzofuran ring.
Coupling Reactions: To link the benzofuran core with the hydrazide groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4,4'-(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzohydrazide can undergo various chemical reactions, including:
Oxidation: To introduce additional functional groups or to modify existing ones.
Reduction: To reduce specific functional groups within the molecule.
Substitution Reactions: To replace certain atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4,4'-(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzohydrazide is studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4,4'-(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzohydrazide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phthalides: Structurally similar compounds that also contain a benzofuran core.
Hydrazides: Other hydrazide derivatives with different core structures.
Uniqueness: 4,4'-(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzohydrazide stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
4-[1-[4-(hydrazinecarbonyl)phenyl]-3-oxo-2-benzofuran-1-yl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c23-25-19(27)13-5-9-15(10-6-13)22(16-11-7-14(8-12-16)20(28)26-24)18-4-2-1-3-17(18)21(29)30-22/h1-12H,23-24H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAKHQYORGQNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)C(=O)NN)C4=CC=C(C=C4)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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